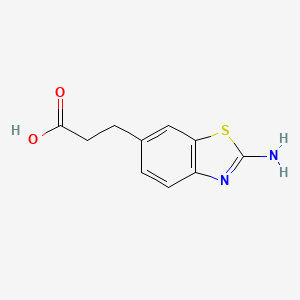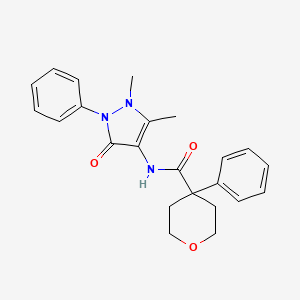![molecular formula C19H17F4NO3S B2605358 7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2210053-73-7](/img/structure/B2605358.png)
7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione” is a complex organic compound that belongs to the class of thiazepanes. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of fluorophenyl and trifluoromethylbenzoyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione” typically involves multi-step organic reactions. The starting materials may include 2-fluorophenyl derivatives and 4-(trifluoromethyl)benzoyl chloride. The key steps in the synthesis may involve:
- Formation of the thiazepane ring through cyclization reactions.
- Introduction of the fluorophenyl group via nucleophilic substitution.
- Attachment of the trifluoromethylbenzoyl group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the carbonyl groups to alcohols.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
“7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of fluorine atoms could enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(2-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione
- 7-(2-bromophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione
Uniqueness
The unique combination of fluorophenyl and trifluoromethylbenzoyl groups in “7-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione” may confer distinct chemical and biological properties, such as enhanced stability, reactivity, and potential biological activity.
Eigenschaften
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO3S/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-28(17,26)27)18(25)13-5-7-14(8-6-13)19(21,22)23/h1-8,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVGFSWVPLISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2605285.png)
![1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2605286.png)
![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2605288.png)
![2-[(Benzyloxy)methyl]-3,3-dimethylmorpholine](/img/structure/B2605290.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)

![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)
![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2605294.png)
![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)
![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)
